molecular formula C8H14Cl2N2O B2684641 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride CAS No. 1803584-15-7

2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride

Cat. No.: B2684641
CAS No.: 1803584-15-7
M. Wt: 225.11
InChI Key: ARVVKASUVWNBSR-UHFFFAOYSA-N
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Description

2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H12N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its hydrazine functional group, which makes it a valuable reagent in organic synthesis and other chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride typically involves the reaction of phenylacetaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Phenylacetaldehyde + Hydrazine Hydrate → 2-Hydrazinyl-2-phenylethan-1-ol
  • 2-Hydrazinyl-2-phenylethan-1-ol + Hydrochloric Acid → this compound

The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industry standards. Techniques such as recrystallization and chromatography are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : It can be reduced to form hydrazine derivatives.
  • Substitution : The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The compound can also participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds:

  • Phenylhydrazine : Similar in structure but lacks the hydroxyl group.
  • Hydrazine : A simpler hydrazine derivative without the phenyl and hydroxyl groups.
  • 2-Phenylethylamine : Similar backbone but lacks the hydrazine group.

Uniqueness: 2-Hydrazinyl-2-phenylethan-1-ol dihydrochloride is unique due to the presence of both hydrazine and hydroxyl functional groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-hydrazinyl-2-phenylethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c9-10-8(6-11)7-4-2-1-3-5-7;;/h1-5,8,10-11H,6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVVKASUVWNBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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